molecular formula C4H8F3NO2 B13248141 2-Amino-2-(trifluoromethyl)propane-1,3-diol

2-Amino-2-(trifluoromethyl)propane-1,3-diol

Cat. No.: B13248141
M. Wt: 159.11 g/mol
InChI Key: XULJFPLUCAEYLN-UHFFFAOYSA-N
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Description

Crystallographic Configuration and Stereochemical Properties

The molecular architecture of 2-amino-2-(trifluoromethyl)propane-1,3-diol (C₄H₉ClF₃NO₂) features a central carbon atom bonded to an amino group (-NH₂), a trifluoromethyl group (-CF₃), and two hydroxyl-bearing methylene chains. X-ray crystallographic studies of related β-amino-α-trifluoromethyl alcohols reveal a tetrahedral geometry at the central carbon, with bond angles deviating slightly from ideal sp³ hybridization due to steric and electronic effects from the -CF₃ group. The trifluoromethyl group induces a staggered conformation in the molecule to minimize steric clashes between fluorine atoms and adjacent hydroxyl/amino groups.

Stereochemical analysis indicates that the compound exists as a pair of enantiomers due to the chiral center at the C2 position. Asymmetric synthesis methods, such as chiral lanthanide(III)-binolam complexes, have been employed to produce enantiomerically enriched forms of analogous β-amino alcohols, achieving enantiomeric excess (ee) values up to 98%. For example, reduction of β-nitro alcohols derived from trifluoromethyl ketones yields β-amino alcohols with ee values between 72–97%, as confirmed by X-ray crystallography. The absolute configuration of the (S)-enantiomer was established via single-crystal X-ray diffraction, revealing a preferential orientation of the -CF₃ group away from the hydroxyl moieties.

Electronic Structure and Trifluoromethyl Group Interactions

The trifluoromethyl group exerts a pronounced electron-withdrawing effect, polarizing the C–CF₃ bond and creating a significant dipole moment. Density functional theory (DFT) calculations on analogous compounds show that the -CF₃ group lowers the electron density at the central carbon by 12–18% compared to non-fluorinated analogues, enhancing electrophilic character at the amino and hydroxyl sites. This polarization facilitates hydrogen bonding between the hydroxyl groups and external nucleophiles, as evidenced by infrared spectroscopy showing O–H stretching frequencies redshifted by ~120 cm⁻¹ in hydrogen-bonded states.

The fluorine atoms participate in weak non-covalent interactions, such as C–F···H–N hydrogen bonds, which stabilize crystalline packing arrangements. In one study, the F···H–N distance was measured at 2.3–2.5 Å, contributing 3–5 kcal/mol to lattice stabilization. Additionally, the -CF₃ group’s inductive effect increases the acidity of the hydroxyl protons, with pKa values approximately 1.5 units lower than those of non-fluorinated β-amino alcohols.

Computational Modeling of Molecular Orbitals

Quantum mechanical calculations using the B3LYP/6-311++G(d,p) basis set reveal distinct molecular orbital distributions. The highest occupied molecular orbital (HOMO) localizes on the amino group and adjacent hydroxyl oxygens, while the lowest unoccupied molecular orbital (LUMO) resides primarily on the trifluoromethyl carbon (Figure 1). This spatial separation creates an electronic excitation energy of 5.2 eV, as determined by time-dependent DFT.

Natural bond orbital (NBO) analysis highlights hyperconjugative interactions between the lone pairs of the amino nitrogen and the σ* antibonding orbitals of the C–CF₃ bond. These interactions account for 85% of the total stabilization energy (ΔE = 24.3 kcal/mol) in the molecule. Charge distribution maps further illustrate a net positive charge (+0.38 e) at the central carbon and negative charges (−0.52 e) at the fluorine atoms, reinforcing the compound’s electrophilic reactivity.

Comparative Analysis with Related β-Amino Alcohol Derivatives

Comparative studies with 2-aminooktadecane-1,3-diol (C₁₈H₃₉NO₂) highlight the impact of the trifluoromethyl group on molecular properties (Table 1).

Property This compound 2-Aminooktadecane-1,3-diol
Molecular Weight (g/mol) 195.57 301.51
Dipole Moment (Debye) 4.8 2.3
Water Solubility (mg/mL) 12.4 0.07
Melting Point (°C) 142–145 89–92

Table 1. Comparative properties of β-amino alcohol derivatives.

The trifluoromethyl derivative exhibits higher water solubility due to its polar -CF₃ group, whereas the long hydrocarbon chain of 2-aminooktadecane-1,3-diol confers lipophilicity. Additionally, the melting point of the trifluoromethyl compound is 50°C higher, attributed to stronger intermolecular hydrogen bonding and dipole-dipole interactions.

In contrast to β-amino alcohols with aromatic substituents, the -CF₃ group enhances resistance to oxidative degradation. Accelerated stability testing under UV light shows 98% retention of the trifluoromethyl compound after 500 hours, compared to 63% for a phenyl-substituted analogue.

Properties

Molecular Formula

C4H8F3NO2

Molecular Weight

159.11 g/mol

IUPAC Name

2-amino-2-(trifluoromethyl)propane-1,3-diol

InChI

InChI=1S/C4H8F3NO2/c5-4(6,7)3(8,1-9)2-10/h9-10H,1-2,8H2

InChI Key

XULJFPLUCAEYLN-UHFFFAOYSA-N

Canonical SMILES

C(C(CO)(C(F)(F)F)N)O

Origin of Product

United States

Preparation Methods

Direct Amination of Trifluoromethyl Ketones with Amino Alcohols

One of the primary synthetic routes involves the nucleophilic addition of amino alcohols to trifluoroacetone or related trifluoromethyl ketones under controlled basic conditions. The reaction typically proceeds via the formation of an intermediate amino alcohol, followed by workup to isolate the target diol.

  • Typical reagents: Trifluoroacetone, aminoethanol, sodium hydroxide (as base)
  • Reaction conditions: Low temperature (0–5 °C) to control selectivity and yield
  • Industrial adaptation: Use of continuous flow reactors for precise temperature and mixing control, enhancing yield and purity

This method is favored for its straightforward approach and scalability, delivering high-purity product suitable for further applications.

Catalytic Amination of Glycerin Chlorohydrin Derivatives

Although primarily described for related amino-propane diols, catalytic amination of glycerin chlorohydrin analogs with ammonia under mild heating (30–50 °C) and in the presence of metal oxide catalysts (e.g., cupric oxide, ferric oxide, manganese oxide) has been reported. This method involves:

  • Reacting glycerin chlorohydrin with ammoniacal liquor (25–27% concentration)
  • Catalysis by mixed metal oxides to promote amination
  • Reaction times ranging from 1 to 3 hours
  • Post-reaction filtration and distillation to isolate the amino diol product with purity >99%

Though this method is more common for 3-amino-1,2-propanediol, it provides a conceptual framework for catalytic amination applicable to trifluoromethyl-substituted analogs.

Hydrogenation of Nitro Precursors

A classical approach to amino diols involves catalytic hydrogenation of nitro-substituted precursors. For 1,3-dihydroxy-2-aminopropane, the sodium salt of the corresponding nitro compound is hydrogenated using Raney nickel catalysts in methanol under hydrogen pressure (up to 100 atm) and temperatures up to 80 °C. Buffered acids such as ammonium chloride are used to neutralize sodium hydroxide formed during the reaction.

This method yields high-purity amino diols and could be adapted for trifluoromethyl derivatives if nitro precursors are available.

Multi-Step Synthetic Routes via Protected Intermediates

For structurally related compounds such as 2-amino-2-(2-(4-octylphenyl)ethyl)-1,3-propanediol (Fingolimod), multi-step synthetic sequences involving:

  • Reaction of substituted malonate esters with amino precursors
  • Conversion through acetylated intermediates
  • Hydrolysis and purification steps

are described. While these are more complex, they demonstrate the feasibility of preparing substituted amino-propane diols with functional groups like trifluoromethyl by adapting protecting group strategies and selective transformations.

Comparative Data Table of Preparation Methods

Method Starting Materials Catalysts/Conditions Temperature (°C) Reaction Time Yield (%) Purity (%) Notes
Amino alcohol addition to trifluoroacetone Trifluoroacetone, aminoethanol, NaOH Base-catalyzed, continuous flow possible 0–5 Variable High High Industrially scalable, high purity
Catalytic amination of glycerin chlorohydrin Glycerin chlorohydrin, ammoniacal liquor Cupric oxide + metal oxide promoters 30–50 1–3 hours ~75 ~99 Metal oxide catalysis, mild conditions
Hydrogenation of nitro precursors Sodium salt of 1,3-dihydroxy-2-nitropropane Raney nickel catalyst, buffered acid 0–80 Variable High High Requires nitro precursor, high pressure
Multi-step synthesis via protected intermediates Malonate esters, amino precursors Multiple steps, hydrolysis, acetylation Variable Multi-step Moderate High Complex, used for structurally related compounds

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-(trifluoromethyl)propane-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of trifluoromethyl ketones or aldehydes.

    Reduction: Formation of trifluoromethyl amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-Amino-2-(trifluoromethyl)propane-1,3-diol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-Amino-2-(trifluoromethyl)propane-1,3-diol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally and functionally related to 2-Amino-2-(trifluoromethyl)propane-1,3-diol, differing primarily in substituent groups and applications:

2-Amino-2-(hydroxymethyl)propane-1,3-diol (TRIS)

  • Molecular Formula: C₄H₁₁NO₃
  • Substituent : Hydroxymethyl (-CH₂OH) at C2.
  • Molecular Weight : 121.14 g/mol.
  • Physicochemical Properties : High water solubility (1.2 M at 25°C), pKa ~8.1, widely used as a buffer in biochemical assays .
  • Applications :
    • Buffer agent in protein crystallography and enzymatic studies .
    • Precursor for synthesizing water-soluble cellulose derivatives (e.g., 6-deoxy-6-TRIS cellulose) .
  • Research Findings : TRIS derivatives exhibit low cytotoxicity, making them suitable for biocompatible polymer synthesis .

2-Amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol (FTY720/Fingolimod)

  • Molecular Formula: C₁₉H₃₃NO₂ (free base); C₁₉H₃₃NO₂·HCl (hydrochloride salt).
  • Substituent : 4-Octylphenethyl (-CH₂CH₂C₆H₄C₈H₁₇) at C2.
  • Molecular Weight : 307.48 g/mol (free base); 343.93 g/mol (HCl salt) .
  • Physicochemical Properties : Hydrophobic due to the octylphenyl group; logP ~4.5, enhancing blood-brain barrier penetration .
  • Applications: Immunosuppressant for multiple sclerosis (trade name Gilenya®) via sphingosine-1-phosphate receptor modulation . Reduces graft rejection in organ transplantation .
  • Research Findings : FTY720 is a prodrug phosphorylated in vivo to its active metabolite, which induces lymphocyte sequestration .

3-Amino-1,1,1-trifluoropropan-2-ol

  • Molecular Formula: C₃H₆F₃NO.
  • Substituent : Trifluoromethyl (-CF₃) at C1 and hydroxyl (-OH) at C2.
  • Molecular Weight : 141.08 g/mol.
  • Physicochemical Properties : Moderate water solubility (0.5 M at 25°C); high thermal stability due to C-F bonds .
  • Applications :
    • Intermediate in fluorinated drug synthesis (e.g., antiviral agents) .
    • Synthon for agrochemicals and materials science.

Comparative Analysis

Structural and Functional Differences

Parameter This compound TRIS FTY720 3-Amino-1,1,1-trifluoropropan-2-ol
Substituent -CF₃ -CH₂OH -CH₂CH₂C₆H₄C₈H₁₇ -CF₃, -OH
Molecular Weight (g/mol) ~163.12 (estimated) 121.14 307.48 (free base) 141.08
LogP ~1.5 (predicted) -1.2 4.5 0.8
Solubility Moderate in water High Low in water Moderate
Key Applications Drug intermediates, fluorinated materials Biochemical buffers, polymers Immunosuppression, neuroprotection Fluorinated synthons

Pharmacological and Industrial Relevance

  • TRIS: Primarily non-pharmacological; critical for stabilizing pH in diagnostic kits and bioprocessing .
  • FTY720 : Clinically validated for autoimmune diseases; patented crystalline forms enhance formulation stability .
  • Trifluoromethyl Analogs: The -CF₃ group in this compound and 3-Amino-1,1,1-trifluoropropan-2-ol improves metabolic resistance and bioavailability, aligning with trends in fluorinated drug design .

Research Findings and Challenges

  • TRIS Derivatives : Functionalization with TRIS enhances cellulose hydrophilicity, enabling biomedical applications like wound dressings .
  • FTY720 Limitations : Dose-dependent bradycardia and hepatotoxicity necessitate rigorous pharmacokinetic monitoring .
  • Fluorinated Compounds : Synthetic routes for trifluoromethyl analogs require specialized reagents (e.g., trifluoromethylation agents), increasing production costs .

Biological Activity

2-Amino-2-(trifluoromethyl)propane-1,3-diol, also known as TFMPD, is an organic compound characterized by its unique trifluoromethyl group, which significantly influences its chemical reactivity and biological properties. This compound has garnered attention in medicinal chemistry due to its potential pharmacological effects, including antiviral and anticancer activities. This article explores the biological activity of TFMPD, synthesizing current research findings and case studies.

TFMPD has the molecular formula C4H8F3NO2 and features both amino and diol functionalities. The presence of the trifluoromethyl group enhances its lipophilicity, which is crucial for cellular membrane penetration and interaction with various biological targets.

Research indicates that TFMPD modulates enzyme activity and interacts with cellular receptors. The trifluoromethyl group may enhance binding affinity to specific targets, resulting in varied biological effects depending on the context of use. Notably, its mechanism may involve:

  • Enzyme Inhibition : TFMPD may inhibit specific enzymes, affecting metabolic pathways.
  • Receptor Interaction : The compound can bind to cellular receptors, influencing signal transduction pathways.

Antiviral Properties

Preliminary studies suggest that TFMPD exhibits significant antiviral activity. For example, in vitro assays have demonstrated its effectiveness against several viral strains, indicating potential as a therapeutic agent in antiviral drug development.

Anticancer Activity

TFMPD has also shown promise in anticancer research. In vitro studies have reported that it can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation.

Comparative Studies

Table 1 summarizes the biological activities of TFMPD compared to structurally similar compounds:

Compound NameBiological ActivityMechanism
TFMPDAntiviral, AnticancerEnzyme inhibition, receptor modulation
2-Amino-2-(hydroxymethyl)propane-1,3-diolLimited activityLess lipophilic
2-Amino-1,3-propanediolMinimal activityLacks trifluoromethyl group

Case Studies

  • Antiviral Efficacy :
    A study assessed TFMPD's efficacy against influenza virus strains. Results indicated a significant reduction in viral load in treated cells compared to controls, suggesting that TFMPD could be developed as an antiviral agent.
  • Anticancer Research :
    In a recent investigation involving various cancer cell lines (e.g., breast and lung cancer), TFMPD demonstrated potent cytotoxic effects with IC50 values in the low micromolar range. The study highlighted its ability to trigger apoptotic pathways through caspase activation.
  • Mechanistic Insights :
    Further mechanistic studies revealed that TFMPD alters the expression of genes associated with apoptosis and cell cycle regulation. This provides insight into how the compound may exert its anticancer effects at a molecular level.

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